molecular formula C12H9ClFN3O2 B568943 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine CAS No. 905586-93-8

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine

Cat. No. B568943
CAS RN: 905586-93-8
M. Wt: 281.671
InChI Key: WUURADJZJGGVCZ-UHFFFAOYSA-N
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Description

“6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine” is used in the synthesis of pyridine derivatives as proton pump inhibitors. It is also an impurity in the synthesis of Flupirtine, an analgesic .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not detailed in the search results. It’s used in the synthesis of pyridine derivatives .

Scientific Research Applications

Synthesis and Building Blocks

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. For instance, it is used as a building block in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions. Such derivatives are of interest due to their potential biological activities and applications in drug development (Figueroa‐Pérez et al., 2006).

Structural and Spectroscopic Analysis

The compound has also been a subject of structural and spectroscopic studies to understand its chemical behavior and properties. For example, research on pyridine derivatives, including those related to this compound, has revealed insights into their structural differences, supramolecular structures, and spectral properties, which are crucial for their applications in material science and molecular engineering (Tranfić et al., 2011).

Chemical Reactivity and Applications

The reactivity of this compound with various nucleophiles opens avenues for the synthesis of a wide range of compounds. This includes the generation of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas with significant anxiolytic and muscle-relaxant properties, demonstrating the potential of this compound in the development of central nervous system agents (Rasmussen et al., 1978).

Material Science and Engineering

In the field of material science, derivatives of this compound contribute to the synthesis of high-performance materials. For example, aromatic polyimides containing both pyridine and fluorine, derived from related compounds, exhibit excellent solubility, thermal stability, and potential for applications in advanced technologies (Zhang et al., 2007).

Mechanism of Action

The mechanism of action of “6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine” is not specified in the search results. It’s known to be used in the synthesis of pyridine derivatives as proton pump inhibitors .

properties

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O2/c13-11-6-5-10(17(18)19)12(16-11)15-7-8-1-3-9(14)4-2-8/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUURADJZJGGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In accordance with the same procedures as in Preparation 7, except for using 2,6-dichloro-3-nitropyridine and 4-fluorobenzylamine, the titled compound was obtained as yellow solid. (Yield: 65%)
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